![molecular formula C15H19NO2 B14687795 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline CAS No. 35932-20-8](/img/structure/B14687795.png)
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is an organic compound that features an aniline core substituted with an ethoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethoxyaniline with 3-(furan-2-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethoxy and furan groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-[3-(furan-2-yl)propyl]aniline
- 4-Ethoxy-N-[3-(thiophen-2-yl)propyl]aniline
- 4-Ethoxy-N-[3-(pyridin-2-yl)propyl]aniline
Uniqueness
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is unique due to the presence of both an ethoxy group and a furan ring, which confer distinct chemical and biological properties
Properties
CAS No. |
35932-20-8 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
InChI |
InChI=1S/C15H19NO2/c1-2-17-15-9-7-13(8-10-15)16-11-3-5-14-6-4-12-18-14/h4,6-10,12,16H,2-3,5,11H2,1H3 |
InChI Key |
AXHRQXLVCBRQND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



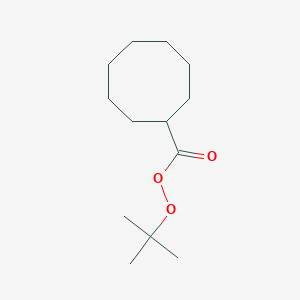
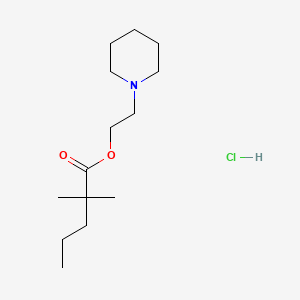
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
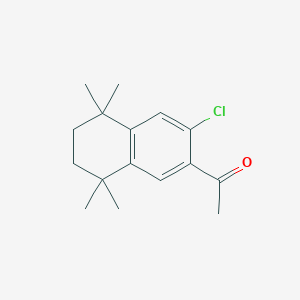
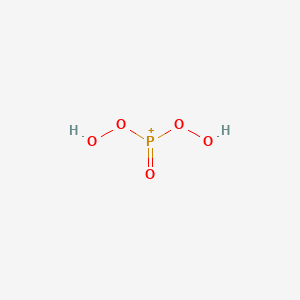



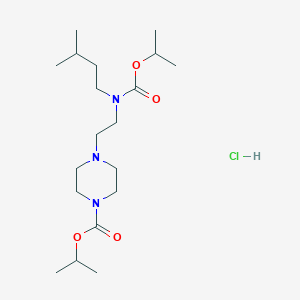

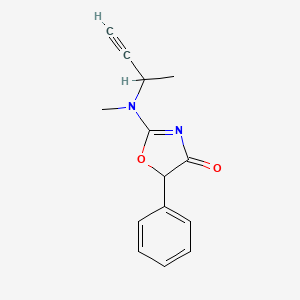
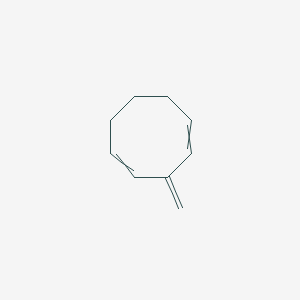
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
